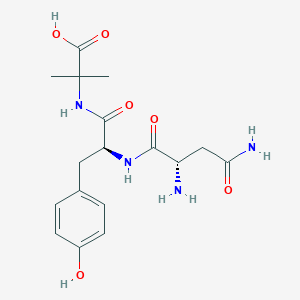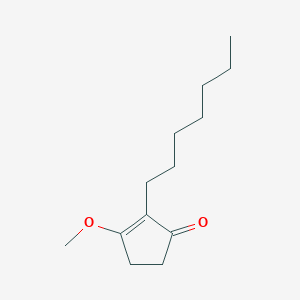![molecular formula C25H32O4 B14215261 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- CAS No. 776324-26-6](/img/structure/B14215261.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8,10-Tetraoxaspiro[55]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- is a complex organic compound known for its unique spiro structure, which consists of two cyclic ether rings connected by a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- typically involves the condensation of pentaerythritol with aldehydes under acidic conditions. The reaction is carried out at a pH of 3-5, using hydroquinone to stabilize the aldehyde and prevent polymerization . The reaction mixture is heated under reflux for several hours, followed by neutralization and removal of excess aldehyde and water. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of azeotropic distillation with organic solvents like benzene or toluene helps in the efficient removal of water, driving the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- has several applications in scientific research:
Polymer Chemistry: It is used as a crosslinking agent in the synthesis of polymers, enhancing their mechanical properties and stability.
Biological Studies: Researchers explore its potential as a building block for biologically active molecules, investigating its interactions with various biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials, contributing to the development of innovative products.
Mecanismo De Acción
The mechanism by which 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- exerts its effects involves its ability to form stable cyclic structures. These structures can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s spiro configuration allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound has a similar spiro structure but with vinyl groups instead of isopropyl groups.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another related compound, differing in the presence of ethylidene groups.
Uniqueness
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its isopropyl groups enhance its hydrophobicity and stability, making it particularly useful in applications requiring robust materials .
Propiedades
Número CAS |
776324-26-6 |
|---|---|
Fórmula molecular |
C25H32O4 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
3,9-bis(4-propan-2-ylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C25H32O4/c1-17(2)19-5-9-21(10-6-19)23-26-13-25(14-27-23)15-28-24(29-16-25)22-11-7-20(8-12-22)18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3 |
Clave InChI |
QNMBXUWOGMIZTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2OCC3(CO2)COC(OC3)C4=CC=C(C=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14215181.png)
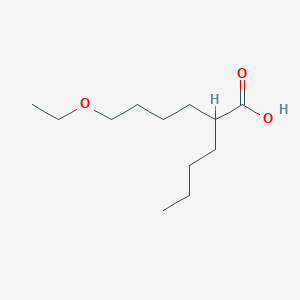
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)

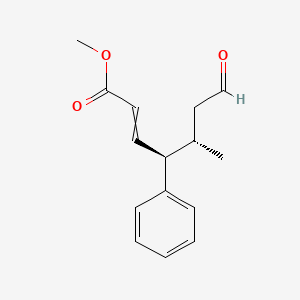
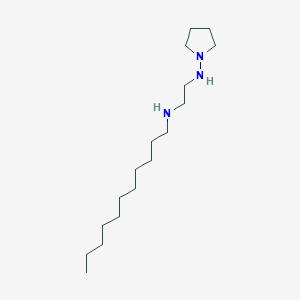


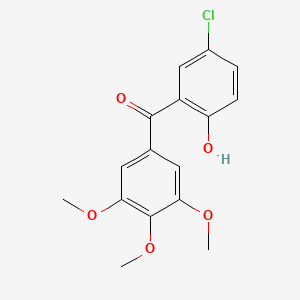
![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)
![[2-Ethoxy-2-(methylselanyl)ethenyl]benzene](/img/structure/B14215253.png)
